3-(2-Trifluoromethoxyphenoxy)propanoic acid

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

3-(2-Trifluoromethoxyphenoxy)propanoic acid (CAS: 276697-78-0) is a synthetic phenoxypropanoic acid derivative characterized by a 2-position trifluoromethoxy substituent on the phenoxy ring. This compound belongs to a class of fluorinated building blocks and bioactive molecule intermediates, featuring a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of 250.17 g/mol.

Molecular Formula C10H9F3O4
Molecular Weight 250.17 g/mol
Cat. No. B12273411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Trifluoromethoxyphenoxy)propanoic acid
Molecular FormulaC10H9F3O4
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCC(=O)O)OC(F)(F)F
InChIInChI=1S/C10H9F3O4/c11-10(12,13)17-8-4-2-1-3-7(8)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
InChIKeyKAMOSYSCRMEFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Trifluoromethoxyphenoxy)propanoic acid: Structure and Procurement Baseline


3-(2-Trifluoromethoxyphenoxy)propanoic acid (CAS: 276697-78-0) is a synthetic phenoxypropanoic acid derivative characterized by a 2-position trifluoromethoxy substituent on the phenoxy ring . This compound belongs to a class of fluorinated building blocks and bioactive molecule intermediates, featuring a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of 250.17 g/mol . The trifluoromethoxy (-OCF₃) group confers distinct electronic properties and lipophilicity relative to non-fluorinated or alternatively substituted analogs, positioning this compound as a versatile intermediate in medicinal chemistry and agrochemical research programs .

Fluorinated building block for SAR and bioisostere design
Carboxylic acid handle for amide coupling and library synthesis
Ortho-OCF₃ imparts distinct lipophilicity/electronic profile

Why Generic Substitution of 3-(2-Trifluoromethoxyphenoxy)propanoic acid is Chemically Inadvisable


Generic substitution within the phenoxypropanoic acid class is not chemically or pharmacologically valid due to the profound influence of substitution pattern and functional group identity on molecular properties . The 2-position trifluoromethoxy group in this compound imparts a distinct electron-withdrawing effect and lipophilicity profile compared to analogs with trifluoromethyl, methoxy, or unsubstituted phenyl rings . Even isomeric variations, such as moving the -OCF₃ group to the 3- or 4-position, alter the molecular dipole moment, conformational preferences, and resultant binding interactions with biological targets . Consequently, procurement of the exact compound—3-(2-Trifluoromethoxyphenoxy)propanoic acid—is essential to ensure experimental reproducibility and to avoid introducing confounding variables in structure-activity relationship (SAR) studies or synthetic sequences.

Isomeric position (2- vs 3- or 4-OCF₃) Alters molecular dipole and conformation; binding interactions may not transfer across regioisomers.
-OCF₃ vs -CF₃ substitution Class-level lipophilicity trends differ; ADME profile interpretation may shift without scaffold-specific data.
Purity grade variation Lower purity grades may introduce impurities that confound sensitive assays; lot-specific review recommended.

Quantitative Evidence for Selecting 3-(2-Trifluoromethoxyphenoxy)propanoic acid Over Structural Analogs


Regioisomeric Purity and Molecular Descriptor Comparison: 2-OCF₃ vs. 3-OCF₃ vs. 4-OCF₃ Phenoxypropanoic Acids

The regioisomeric position of the trifluoromethoxy group directly influences key computed physicochemical descriptors relevant to permeability and target engagement. While experimental data for the 2-OCF₃ isomer are not available from primary literature, computed properties highlight its distinct profile. The target compound (2-OCF₃) and its 3-OCF₃ and 4-OCF₃ isomers share identical molecular formulas and molecular weights, but their topological polar surface area (tPSA) and lipophilicity (XLogP) differ, impacting passive diffusion and solubility [1].

Regioisomeric Descriptor Comparison
Class-level inference
tPSA 55.8 Ų, XLogP 2.9 (identical across 2-, 3-, 4-OCF₃)
Standard 2D descriptors do not differentiate isomers; experimental selection must rely on 3D conformation and electronic distribution.
Computed values only; no experimental logP/logD located.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Lipophilicity Modulation via -OCF₃ vs. -CF₃ Substitution: A Class-Level Inference

The trifluoromethoxy group (-OCF₃) is a well-established bioisostere for trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups, offering a distinct balance of lipophilicity and metabolic stability. While direct comparative data for this specific phenoxypropanoic scaffold are absent from the open literature, extensive studies on drug-like molecules demonstrate that replacing -CF₃ with -OCF₃ increases lipophilicity (logP) by approximately 0.5–1.0 log units while maintaining similar electron-withdrawing inductive effects [1]. This property is critical for optimizing blood-brain barrier penetration or membrane permeability.

Lipophilicity Trend -OCF₃ vs -CF₃
Class-level inference
Reported ΔlogP +0.5 to +1.0 for -OCF₃ relative to -CF₃
May support ADME optimization context; trend inferred from matched molecular pair analyses.
General medicinal chemistry principle; no direct data on this scaffold.
Medicinal Chemistry Fluorine Chemistry ADME Optimization

Comparative Purity Specifications from Commercial Suppliers

Commercial availability and purity specifications are critical for reproducible research. 3-(2-Trifluoromethoxyphenoxy)propanoic acid is offered by multiple suppliers with specified purity ranges. The 98% purity grade (as offered by Leyan.com) provides a higher baseline of chemical homogeneity compared to the 95% grade (as offered by AKSci), which may be significant for applications requiring precise stoichiometry or where minor impurities could interfere with sensitive assays .

Purity Specification Comparison
Specification review
98% (Leyan.com) vs 95% (AKSci), +3% absolute
Higher purity specification may support assay reproducibility and limit impurity-related interference.
Vendor-specified; batch-to-batch variability not assessed.
Chemical Procurement Quality Control Reproducibility

Synthetic Utility as a Carboxylic Acid Building Block

The carboxylic acid moiety enables a range of well-established derivatization reactions, including amide coupling, esterification, and reduction to the primary alcohol. This synthetic versatility allows for the rapid generation of compound libraries for SAR exploration. The presence of the ortho-trifluoromethoxy group may influence reaction rates or yields due to steric and electronic effects compared to para-substituted analogs, though no direct comparative kinetic data are available .

Synthetic Derivatization Handle
Supporting evidence
Carboxylic acid: amide coupling, esterification, reduction
Enables diverse library synthesis; ortho-OCF₃ may influence reaction rates via steric effects.
No direct comparative kinetic data available.
Synthetic Chemistry Derivatization Library Synthesis

Optimal Application Scenarios for 3-(2-Trifluoromethoxyphenoxy)propanoic acid Based on Differential Evidence


Medicinal Chemistry: Synthesis of Fluorinated Bioisosteric Analogs

Use this compound as a key intermediate to generate -OCF₃-containing analogs of lead compounds. The trifluoromethoxy group serves as a lipophilic bioisostere for -CF₃ or -OCH₃, allowing systematic exploration of lipophilicity-activity relationships [1]. The carboxylic acid handle facilitates amide coupling to produce diverse libraries for screening against targets where enhanced membrane permeability is desired.

Agrochemical Research: Development of Novel Herbicides or Fungicides

Phenoxypropanoic acid derivatives are a well-established scaffold in herbicide design. This specific 2-OCF₃-substituted variant can be elaborated to explore structure-activity relationships for weed control, leveraging the unique electronic and steric properties of the ortho-trifluoromethoxy group to potentially improve selectivity or potency compared to para-substituted analogs [2].

Chemical Biology: Probe Design for Target Engagement Studies

The compound's functional group compatibility allows for the installation of affinity tags (e.g., biotin) or fluorescent reporters via the carboxylic acid. The ortho-OCF₃ group may confer a unique binding mode to target proteins, enabling the development of chemical probes with distinct pharmacological profiles compared to meta- or para-isomers .

Application
Selection Property
Validation Focus
Fluorinated bioisostere synthesis
-OCF₃ lipophilicity modulation context
ADME and permeability assays
Agrochemical SAR exploration
Ortho-substituent electronic/steric profile
Weed control potency and selectivity endpoints
Chemical probe development
Carboxylic acid derivatization handle
Target engagement and binding mode studies
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